2-{2-[(2-cyanophenyl)sulfanyl]phenyl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
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Overview
Description
2-{2-[(2-CYANOPHENYL)SULFANYL]PHENYL}-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes a cyanophenyl group, a sulfanylphenyl group, and a pyridinylmethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-CYANOPHENYL)SULFANYL]PHENYL}-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-cyanophenylthiol with 2-bromophenylacetic acid, followed by coupling with 4-(pyridin-4-ylmethyl)aniline under specific conditions such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-CYANOPHENYL)SULFANYL]PHENYL}-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{2-[(2-CYANOPHENYL)SULFANYL]PHENYL}-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[(2-CYANOPHENYL)SULFANYL]PHENYL}-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(2-CYANOPHENYL)SULFANYL]PHENYL}ACETAMIDE: Lacks the pyridinylmethylphenyl group.
N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}ACETAMIDE: Lacks the cyanophenylsulfanyl group.
2-{2-[(2-CYANOPHENYL)SULFANYL]PHENYL}-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
2-{2-[(2-CYANOPHENYL)SULFANYL]PHENYL}-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H21N3OS |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[2-(2-cyanophenyl)sulfanylphenyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C27H21N3OS/c28-19-23-6-2-4-8-26(23)32-25-7-3-1-5-22(25)18-27(31)30-24-11-9-20(10-12-24)17-21-13-15-29-16-14-21/h1-16H,17-18H2,(H,30,31) |
InChI Key |
JYXNQZNZDWTTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)SC4=CC=CC=C4C#N |
Origin of Product |
United States |
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